molecular formula C20H20O3 B408432 7-(pentyloxy)-4-phenyl-2H-chromen-2-one

7-(pentyloxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B408432
M. Wt: 308.4g/mol
InChI Key: IQLWLBUEZJJFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Pentyloxy)-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative provided for research and development purposes in the field of life sciences. This product is strictly for laboratory use. Although the specific biological data for this compound is limited in the public domain, it is structurally related to other alkoxy-substituted phenylcoumarins that have been explored in scientific studies. Research on a close analog, 5-hidroksi-7-(pentiloksi)-2-fenil-4h-kromen-4-one, has indicated that such molecules can exhibit a modulatory effect on neuronal activity. Specifically, that analog was found to suppress ictal signals and modulate total signal power in the 0-47 Hz frequency range in a magnesium-free model of epileptiform activity in mouse hippocampal slices, suggesting a potential role mediated through NMDA receptor pathways . Furthermore, various 4-phenylcoumarin derivatives have been synthesized and evaluated for a range of biological activities in research settings, underscoring the significance of this core structure in medicinal chemistry investigations . Researchers interested in neuroactive compounds or novel chemical entities for central nervous system (CNS) studies may find this product valuable. As with any research compound, investigators are responsible for performing their own experiments to determine the suitability of this product for their specific applications. Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. All sales are final. The buyer assumes full responsibility for confirming the product's identity, purity, and for all subsequent research and analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20O3

Molecular Weight

308.4g/mol

IUPAC Name

7-pentoxy-4-phenylchromen-2-one

InChI

InChI=1S/C20H20O3/c1-2-3-7-12-22-16-10-11-17-18(15-8-5-4-6-9-15)14-20(21)23-19(17)13-16/h4-6,8-11,13-14H,2-3,7,12H2,1H3

InChI Key

IQLWLBUEZJJFCS-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 7 Pentyloxy 4 Phenyl 2h Chromen 2 One and Analogues

Established Synthetic Pathways for the 2H-Chromen-2-one Core

The 2H-chromen-2-one, or coumarin (B35378), scaffold is a prevalent heterocyclic motif in many biologically active compounds. acs.org Its synthesis has been accomplished through various established methods, each with its own advantages. chemmethod.com Among the most common and versatile of these are:

Pechmann Condensation: This is a classic and widely utilized method for synthesizing coumarins. nih.gov It typically involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. researchgate.net For instance, the reaction of resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of a catalyst like Amberlyst-15 can produce 7-hydroxy-4-methylcoumarin in high yields. researchgate.netscispace.compsu.edu The reaction proceeds through transesterification followed by an intramolecular hydroarylation (alkylation) and subsequent dehydration to form the lactone ring.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of an o-hydroxybenzaldehyde (like salicylaldehyde) with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. chemmethod.com

Wittig Reaction: The intramolecular Wittig reaction of appropriate phenolic precursors provides another route to the coumarin core. chemmethod.com

Perkin Reaction: This method involves the condensation of salicylaldehyde (B1680747) with an acid anhydride, such as acetic anhydride, in the presence of its corresponding sodium salt. chemmethod.com

Claisen Rearrangement: Certain coumarin derivatives can be synthesized via a Claisen rearrangement of aryl allyl ethers, followed by cyclization. chemmethod.com

These methods provide a robust toolbox for chemists to construct the fundamental coumarin ring system, which can then be further functionalized to yield target molecules like 7-(pentyloxy)-4-phenyl-2H-chromen-2-one.

Strategies for the Introduction of the Pentyloxy Moiety at the C-7 Position

The introduction of the pentyloxy group at the C-7 position is typically achieved by etherification of the corresponding 7-hydroxycoumarin precursor, namely 7-hydroxy-4-phenyl-2H-chromen-2-one. This transformation hinges on the nucleophilicity of the phenolic hydroxyl group.

O-Alkylation Reactions Utilizing Alkyl Halides (e.g., Iodopentane)

The most direct and common method for this etherification is the Williamson ether synthesis. This reaction involves the deprotonation of the 7-hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.

In the context of synthesizing this compound, the precursor 7-hydroxy-4-phenyl-2H-chromen-2-one would be treated with a pentyl halide, such as 1-iodopentane (B145852) or 1-bromopentane. The reaction is typically carried out in the presence of a weak base, like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile. The use of catalytic amounts of alkyl halides has also been explored for the selective N-alkylation of amines, a principle that can be adapted for O-alkylation, providing a more atom-economical approach. rsc.org

General Reaction Scheme:

R-OH + R'-X + Base → R-O-R' + Base·HX

Where:

  • R-OH is 7-hydroxy-4-phenyl-2H-chromen-2-one
  • R'-X is a pentyl halide (e.g., 1-iodopentane)
  • Base is typically K₂CO₃
  • Exploration of Alternative Ether Linkage Formations at C-7

    Beyond the use of alkyl halides, other methods can be employed to form the C-7 ether linkage. These alternatives can be useful when the starting materials are sensitive or when different reaction conditions are required.

    One such alternative involves the use of solid acid catalysts. For example, sulfated tin oxide (STO) has been shown to be an efficient catalyst for the O-alkylation of 4-hydroxycoumarins using O-acetyl compounds. scirp.org This method avoids the use of strong bases and potentially corrosive halides.

    Another powerful method for ether synthesis is the Mitsunobu reaction . This reaction allows for the etherification of a phenol with a primary or secondary alcohol under mild, neutral conditions. It typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For the synthesis of the target compound, 7-hydroxy-4-phenyl-2H-chromen-2-one would be reacted with pentan-1-ol in the presence of PPh₃ and DEAD. Although this method is highly effective, it generates stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts.

    Approaches for Phenyl Group Installation at the C-4 Position

    The installation of a phenyl group at the C-4 position is a critical step in the synthesis of the target molecule's backbone. This is often achieved during the formation of the coumarin core itself.

    The Pechmann condensation is a primary route for this transformation. nih.gov To obtain a 4-phenylcoumarin (B95950), the reaction is carried out between a phenol (such as resorcinol, which leads to a 7-hydroxycoumarin) and a β-ketoester that contains a phenyl group. Ethyl benzoylacetate is the classic reactant for this purpose. The acid catalyst promotes the condensation and subsequent cyclization to yield 7-hydroxy-4-phenyl-2H-chromen-2-one.

    An alternative one-pot synthesis involves the reaction of phenylpropiolic acid with phenols in the presence of polyphosphoric acid (PPA) and a thallium(III) salt, which directs the reaction exclusively toward the formation of 4-phenylcoumarins. rsc.org

    Table 1: Synthesis of 4-Phenylcoumarins via PPA-mediated reaction of Phenylpropiolic Acid with Phenols rsc.org

    Phenol ReactantProduct (4-Phenylcoumarin)Yield (%)
    Phenol4-Phenyl-2H-chromen-2-one70
    Resorcinol7-Hydroxy-4-phenyl-2H-chromen-2-one91
    Phloroglucinol5,7-Dihydroxy-4-phenyl-2H-chromen-2-one85
    m-Cresol7-Methyl-4-phenyl-2H-chromen-2-one70
    p-Cresol6-Methyl-4-phenyl-2H-chromen-2-one65

    Furthermore, modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions, offer pathways to introduce the aryl group at the C-4 position on a pre-formed coumarin ring. mdpi.com For example, a Suzuki-Miyaura cross-coupling reaction could potentially be used to couple a 4-halocoumarin with phenylboronic acid. nih.gov

    Synthesis of Structural Analogues and Derivatives of this compound

    The synthesis of structural analogues of this compound is an active area of research, primarily driven by the search for new therapeutic agents. nih.govnih.gov These analogues can feature modifications at various positions of the coumarin scaffold.

    Variation of the C-7 Alkoxy Group: The pentyloxy chain can be replaced with other alkyl or functionalized chains. For example, a series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized to explore their antimicrobial activity. researchgate.net Another study synthesized novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties via an ether linkage at the C-7 position. nih.gov

    Substitution on the C-4 Phenyl Ring: The phenyl group at the C-4 position can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and biological activity of the molecule.

    Modification of the Coumarin Core: Other positions on the coumarin ring can be functionalized. For instance, new sets of 4-phenylcoumarin derivatives have been synthesized with modifications at the C-3 position to act as tubulin polymerization inhibitors. nih.gov

    Table 2: Examples of Synthesized 4-Phenylcoumarin Analogues

    Analogue Structure/ClassSynthetic Approach HighlightReference
    7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAlkylation of 7-hydroxy-4-phenylcoumarin (B181766) followed by click chemistry. nih.gov
    4-Phenylcoumarin-thiazole derivativesMulti-step synthesis starting from 7-hydroxy-4-phenylcoumarin. nih.gov
    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-oneReductive amination of a piperazine-linked precursor. researchgate.net
    5,7-Dihydroxy-4-phenylcoumarin derivativesSelective nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin. chimicatechnoacta.ru

    The synthesis of these diverse analogues highlights the versatility of the 4-phenylcoumarin scaffold and the various chemical strategies employed to create novel molecular architectures.

    In Vitro Biological Efficacy and Mechanistic Investigations of 7 Pentyloxy 4 Phenyl 2h Chromen 2 One and Analogues

    Antifungal Efficacy Studies

    The 2H-chromen-2-one core structure, characteristic of coumarins, has been a foundation for the development of various antifungal compounds. Studies have demonstrated that modifications to this core, such as the addition of a phenyl group at the C-4 position and an alkoxy group at the C-7 position, can yield significant antifungal properties.

    Analogues of 7-(pentyloxy)-4-phenyl-2H-chromen-2-one have been evaluated against a spectrum of yeast species. For instance, the related compound 2-phenyl-4H-chromen-4-one has shown activity against several Candida species, including Candida albicans, Candida parapsilosis, Candida famata, and Candida glabrata. academicjournals.org In one study, the minimum inhibitory concentration (MIC) for C. parapsilosis was 31.25 µg/mL, while for C. glabrata it was 125 µg/mL. academicjournals.org Candida glabrata, in particular, is noted for its intrinsic resistance to azole antifungals, making compounds active against it clinically relevant. nih.govnih.gov Other related chromone (B188151) derivatives have also shown efficacy against fluconazole-resistant C. albicans strains.

    Research into Schiff base derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one, which are structural analogues, also revealed potent activity against Candida albicans. researchgate.net Furthermore, studies on polyphenolic compounds, which share structural similarities with the phenyl-substituted chromenone, found that compounds like myricetin (B1677590) and baicalein (B1667712) strongly inhibited the growth of all tested Candida species, with the most potent effect observed against C. glabrata. nih.gov

    With regard to filamentous fungi, chromenol derivatives have been tested against species such as Aspergillus fumigatus and Trichoderma viride. nih.gov In these studies, some analogues demonstrated higher activity than the reference drugs ketoconazole (B1673606) and bifonazole, with T. viride being the most susceptible fungus. nih.gov Other studies have confirmed the activity of various coumarin (B35378) analogues against fungi like Aspergillus niger and Penicillium expansum. mdpi.comresearchgate.net

    Compound AnalogueFungus SpeciesMIC (µg/mL)Source
    2-phenyl-4H-chromen-4-oneCandida parapsilosis31.25 academicjournals.org
    2-phenyl-4H-chromen-4-oneCandida famata62.5 academicjournals.org
    2-phenyl-4H-chromen-4-oneCandida glabrata125 academicjournals.org
    2-phenyl-4H-chromen-4-oneCandida albicans>62.5 academicjournals.org
    MyricetinCandida glabrata16-64 nih.gov
    BaicaleinCandida albicans5.2-21 nih.gov
    Chromenol-triazole hybrid (3k)Trichoderma viride22.1–184.2 (µM) nih.gov
    Chromenol-triazole hybrid (3n)Aspergillus fumigatus71.3–199.8 (µM) nih.gov

    The antifungal activity of this compound and its analogues is believed to stem from multiple mechanisms that disrupt essential fungal processes.

    One proposed mechanism involves the disruption of the fungal cell's delicate redox homeostasis. Flavonoids, a class of compounds that includes coumarin derivatives, have been shown to induce the intracellular accumulation of reactive oxygen species (ROS) in fungi. mdpi.com This increase in ROS can lead to oxidative stress, damaging vital cellular components like proteins, lipids, and nucleic acids, ultimately causing cell death. Furthermore, studies on polyphenolic compounds revealed a correlation between their antioxidant activity and their antifungal efficacy against C. glabrata. nih.govresearchgate.net This suggests that compounds capable of interacting with the redox environment of the fungal cell can exert a potent antifungal effect.

    A primary target for many antifungal agents is the fungal plasma membrane. nih.gov Phytochemicals, including coumarin derivatives, are known to cause damage to the fungal cell wall and plasma membrane. mdpi.comresearchgate.net This disruption can increase membrane permeability, leading to the leakage of essential intracellular contents and a loss of the proton motive force, which is critical for cellular functions. The mechanism can be direct, through interaction with membrane components, or indirect, by inhibiting the synthesis of key membrane constituents like ergosterol (B1671047). mdpi.com A compromised membrane loses its ability to function as a selective barrier, resulting in cell lysis and death.

    Ergosterol is a vital component of the fungal cell membrane, where it regulates membrane fluidity and integrity. nih.gov This sterol is unique to fungi and absent in mammalian cells, making its biosynthetic pathway an attractive target for antifungal drugs. nih.govmdpi.com Research has shown that homoisoflavonoid derivatives, which are structurally related to the target compound, can exert their antifungal effect by diminishing ergosterol biosynthesis. researchgate.net More specifically, certain chromenol derivatives are predicted to act by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol pathway. nih.gov The inhibition of this pathway disrupts membrane structure and function, leading to fungal growth inhibition and cell death. mdpi.com

    Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confers increased resistance to antifungal agents and host immune responses. cassara.com.arnih.gov The ability to inhibit or disrupt these biofilms is a crucial attribute for a potential antifungal candidate.

    Direct evidence shows that 7-(pentyloxy)-2H-chromen-2-one, a close analogue of the title compound, significantly inhibits the formation of biofilms by Candida species. researchgate.net This anti-biofilm activity is a critical finding, as biofilm-associated infections are notoriously difficult to treat. mdpi.com The mechanisms underlying biofilm inhibition are often linked to the disruption of fungal cell adhesion, filamentation (in the case of C. albicans), and the production of the extracellular matrix. nih.gov By interfering with these early stages of biofilm development, coumarin derivatives can prevent the formation of these resilient structures.

    CompoundFungal BiofilmObserved EffectSource
    7-(pentyloxy)-2H-chromen-2-oneCandida uni-species biofilmSignificant inhibition of biofilm formation researchgate.net
    Coumarin derivativesStaphylococcus aureus, Escherichia coliInhibition of biofilm formation nih.gov

    Elucidation of Proposed Mechanisms of Antifungal Action

    Antibacterial Efficacy Studies

    The antibacterial potential of coumarin derivatives has been investigated against a spectrum of bacterial species. The structural characteristics of these compounds play a crucial role in determining their efficacy and spectrum of activity.

    Research into the antibacterial effects of coumarin derivatives has demonstrated notable activity against Gram-positive bacteria. For instance, derivatives of 4-hydroxycoumarin (B602359) have been shown to inhibit the growth of Bacillus subtilis and Staphylococcus aureus. nih.gov While direct studies on this compound are limited, the general activity of the coumarin nucleus suggests potential efficacy. Bacillus cereus, a Gram-positive, foodborne pathogen, is a significant cause of food poisoning and can lead to more severe infections in immunocompromised individuals. nih.gov Similarly, Corynebacterium diphtheriae, the causative agent of diphtheria, is a Gram-positive bacillus that can cause severe respiratory and cutaneous infections. nih.govresearchgate.net The antibacterial mechanism of coumarin derivatives is thought to involve the disruption of bacterial cell processes. For example, some 2(5H)-furanone derivatives, which share a lactone ring with coumarins, have been shown to be bactericidal against B. cereus. nih.gov

    In contrast to their effects on Gram-positive bacteria, coumarin derivatives have generally shown limited to no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The outer membrane of Gram-negative bacteria provides a formidable barrier that often prevents the entry of antimicrobial compounds. Studies on various coumarin derivatives have consistently reported a lack of efficacy against these strains. nih.gov E. coli is a common cause of various infections, including urinary tract infections and gastroenteritis, while P. aeruginosa is a notorious opportunistic pathogen known for its intrinsic resistance to many antibiotics and its ability to cause severe infections, particularly in hospital settings and in patients with compromised immune systems. nih.govnih.gov

    Cytotoxic and Anticancer Potentials

    The cytotoxic and anticancer activities of 4-phenylcoumarin (B95950) derivatives have been a significant area of research, with many compounds demonstrating potent effects against various cancer cell lines. The substitution pattern on the coumarin ring, particularly at the 7-position, has been shown to be a key determinant of this activity.

    A crucial aspect of anticancer drug development is selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, healthy cells. Several studies have evaluated the cytotoxic potential of 7-hydroxy-4-phenylcoumarin (B181766) derivatives against a panel of human cancer cell lines. For instance, novel derivatives of 7-hydroxy-4-phenylcoumarin linked to triazole moieties have been synthesized and screened for their cytotoxic potential against various human cancer cell lines, including AGS (gastric), MGC-803 (gastric), HCT-116 (colon), A-549 (lung), HepG2 (liver), and HeLa (cervical). nih.gov One of the most active analogues, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, demonstrated a potent IC50 value of 2.63 ± 0.17 µM against AGS cells. nih.gov This highlights the potential of substitutions at the 7-position to enhance cytotoxic activity.

    Another study on pectolinarigenin (B1679148) derivatives, which are flavonoids with a similar chromone core, showed that substitutions at the O-7 position led to selective activity against tumor cells while not affecting the proliferation of normal skin fibroblasts. nih.gov Specifically, a derivative with a dimethylamino-propoxy group at O-7 exhibited IC50 values of 7.2 and 7.4 µM against COR-L23 (lung) and A549 (lung) cancer cell lines, respectively. nih.gov While direct data for this compound is not available, these findings suggest that the 7-alkoxy-4-phenylcoumarin scaffold is a promising template for developing selective anticancer agents.

    Table 1: Cytotoxic Activity of Selected 7-O-Substituted-4-phenylcoumarin Analogues

    Compound/Analogue Cancer Cell Line IC50 (µM)
    7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one AGS (gastric) 2.63 ± 0.17 nih.gov
    Pectolinarigenin derivative (dimethylamino-propoxy at O-7) COR-L23 (lung) 7.2 nih.gov
    Pectolinarigenin derivative (dimethylamino-propoxy at O-7) A549 (lung) 7.4 nih.gov
    Pectolinarigenin Caco-2 (colorectal) 5.3-8.2 nih.gov
    Pectolinarigenin A549 (lung) 5.3-8.2 nih.gov
    Pectolinarigenin A375 (melanoma) 5.3-8.2 nih.gov

    Understanding the mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Research has pointed towards the induction of apoptosis and cell cycle arrest as key mechanisms.

    The ability of cancer cells to migrate is a hallmark of metastasis, the primary cause of cancer-related mortality. Therefore, compounds that can inhibit cell migration are of significant interest. While there is no direct evidence for the effect of this compound on cell migration, studies on related coumarin structures are informative. For example, a synthetic biscoumarin derivative, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), has been shown to significantly inhibit the migration of lung cancer cells. nih.gov This inhibition was associated with a reduction in the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in cell migration and invasion. nih.gov These findings suggest that the coumarin scaffold, including 4-phenylcoumarin derivatives, has the potential to interfere with the metastatic process.

    Investigation of Cellular Mechanisms Underlying Cytotoxicity

    Induction of Apoptosis

    The induction of programmed cell death, or apoptosis, is a key mechanism through which anticancer agents exert their effects. While direct studies on this compound are limited, research on analogous 4-phenylcoumarin derivatives indicates a significant potential for apoptosis induction in cancer cells.

    Various 4-phenylcoumarin derivatives have been shown to trigger apoptosis through multiple pathways. For instance, certain geranylated 4-phenylcoumarins have demonstrated the ability to induce caspase-independent apoptosis in human prostate cancer cells nih.gov. This is a noteworthy finding, as it suggests a potential therapeutic avenue for cancers that have developed resistance to conventional apoptosis-inducing drugs. The mechanism of action for some of these analogues involves the downregulation of survival-promoting proteins like survivin and the insulin-like growth factor receptor-1 (IGF1R) nih.gov.

    Furthermore, some 4-phenylcoumarin derivatives have been found to induce apoptosis by modulating the expression of Bcl-2 family proteins, which are crucial regulators of the mitochondrial apoptosis pathway nih.gov. An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction, and this has been observed with certain coumarin-thiazole hybrids nih.gov. The activation of executioner caspases, such as caspase-3 and caspase-7, is another hallmark of apoptosis that has been documented for some 4-phenylcoumarin analogues nih.gov. The induction of apoptosis by some coumarins is also linked to the generation of reactive oxygen species (ROS), leading to ROS-dependent cell death nih.gov.

    A study on a novel 7-hydroxy-4-phenylchromen-2-one linked to a triazole moiety, a close analogue to the core structure of interest, demonstrated its ability to induce apoptosis in AGS human gastric cancer cells nih.gov. This further supports the potential of the 7-substituted 4-phenylcoumarin scaffold in cancer therapy.

    Table 1: Apoptosis-Inducing Activity of Selected 4-Phenylcoumarin Analogues

    Compound/AnalogueCell LineKey FindingsReference
    Geranylated 4-phenylcoumarinsPC-3 (Prostate Cancer)Induction of caspase-independent apoptosis; downregulation of survivin and IGF1R. nih.gov
    7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric Cancer)Induction of apoptosis. nih.gov
    Coumarin-thiazole hybrid (42e)MCF-7 (Breast Cancer)Upregulation of p53, increased Bax/Bcl-2 ratio, activation of caspase-7 and -9. nih.gov
    7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarinA549 (Lung Cancer)Induction of ROS-dependent apoptotic cell death. nih.gov
    Cell Cycle Arrest in Specific Phases (e.g., G2/M phase)

    In addition to inducing apoptosis, many anticancer compounds exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from proliferating and can ultimately lead to cell death. Several analogues of this compound have demonstrated the ability to induce cell cycle arrest, most notably at the G2/M phase.

    For example, a new set of 4-phenylcoumarin derivatives was synthesized and evaluated for their effects on the cell cycle of MCF-7 breast cancer cells. One of the potent compounds from this series was found to cause cell cycle cessation at the G2/M phase and an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis nih.gov. Similarly, a 7-hydroxy-4-phenylchromen-2-one derivative linked to a triazole moiety was shown to arrest AGS cells in the G2/M phase of the cell cycle nih.gov.

    The induction of G2/M arrest is a common mechanism for compounds that target the microtubule network of the cell. This is further supported by findings that some coumarin-1,2,3-triazole hybrids also induce G2/M phase arrest in MGC803 human gastric cancer cells nih.gov. While some coumarin derivatives have been shown to induce G1 phase arrest in non-small cell lung carcinoma cell lines, the G2/M phase appears to be a more common target for the 4-phenylcoumarin scaffold nih.gov.

    Table 2: Cell Cycle Arrest Activity of Selected 4-Phenylcoumarin Analogues

    Compound/AnalogueCell LinePhase of Cell Cycle ArrestReference
    4-Phenylcoumarin derivative (3a)MCF-7 (Breast Cancer)G2/M phase nih.gov
    7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric Cancer)G2/M phase nih.gov
    Coumarin-1,2,3-triazole hybrid (12c)MGC803 (Gastric Cancer)G2/M phase nih.gov
    Coumarin and 7-hydroxycoumarinNon-small cell lung carcinomaG1 phase nih.gov
    Alteration of Tubulin Polymerization

    Microtubules are dynamic polymers of tubulin that play a critical role in cell division, motility, and intracellular transport. Disruption of tubulin polymerization is a validated strategy in cancer chemotherapy. Several compounds with a 4-phenylcoumarin core structure have been identified as inhibitors of tubulin polymerization.

    A study focused on the design and synthesis of new 4-phenylcoumarin derivatives as tubulin polymerization inhibitors for breast cancer identified several potent compounds. The most active of these derivatives were found to suppress tubulin polymerization with IC50 values in the low micromolar range, comparable to the known tubulin inhibitor colchicine (B1669291) nih.gov. Molecular modeling studies suggested that these compounds bind to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics nih.gov.

    The structural features of these coumarin derivatives, such as the presence of a thiazolidinone moiety, were found to be crucial for their tubulin polymerization inhibitory activity nih.gov. Other research has also highlighted the potential of various molecular hybrids containing a coumarin scaffold to inhibit tubulin polymerization mdpi.comresearchgate.net. The ability of these compounds to induce G2/M cell cycle arrest is often a direct consequence of their inhibitory effect on tubulin polymerization nih.govmdpi.com.

    Table 3: Tubulin Polymerization Inhibition by Selected 4-Phenylcoumarin Analogues

    Compound/AnalogueTargetIC50 for Tubulin Polymerization InhibitionReference
    4-Phenylcoumarin-thiazolidinone derivative (3b)Tubulin2.89 µM nih.gov
    4-Phenylcoumarin-thiazolidinone derivative (3f)Tubulin6.13 µM nih.gov
    4-Phenylcoumarin-thiazolidinone derivative (3a)Tubulin9.37 µM nih.gov
    Quinoline-oxadiazole hybrid (83a)Tubulin1.32 µM mdpi.com

    Anti-inflammatory Modulations

    Inflammation is a complex biological response that is implicated in a wide range of diseases, including cancer. Compounds with anti-inflammatory properties can therefore have significant therapeutic potential. The 4-phenylcoumarin scaffold has been investigated for its anti-inflammatory activities.

    Studies on 2-phenyl-4H-chromen-4-one derivatives, which share a similar core structure, have demonstrated their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells nih.gov. This inhibition is often associated with the suppression of inducible nitric oxide synthase (iNOS) expression.

    Furthermore, 7-substituted coumarin derivatives have been shown to exert anti-inflammatory effects by reducing the release of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) nih.govresearchgate.net.

    Modulation of Inflammatory Signaling Pathways

    The anti-inflammatory effects of coumarin derivatives are often mediated through the modulation of key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response.

    Research has shown that certain 7-substituted coumarin derivatives can block the NF-κB signaling pathway nih.gov. This is achieved by preventing the degradation of the inhibitor of NF-κB alpha (IκBα), which in turn keeps NF-κB sequestered in the cytoplasm and prevents it from activating the transcription of pro-inflammatory genes.

    Similarly, the anti-inflammatory activity of some coumarin analogues is linked to the suppression of the phosphorylation of MAPK family members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 nih.govmdpi.com. For instance, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to decrease the phosphorylation of ERK1/2 and JNK in LPS-activated macrophages nih.gov. By inhibiting these key signaling pathways, these compounds can effectively dampen the inflammatory response.

    Table 4: Anti-inflammatory Activity of Selected Coumarin Analogues

    Compound/AnalogueCell LineKey FindingsReference
    2-Phenyl-4H-chromen-4-one derivativesRAW264.7Inhibition of NO production; suppression of TLR4/MAPK signaling. nih.gov
    N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d)RAW264.7Inhibition of IL-6 and TNF-α release; blocks NF-κB signaling. nih.gov
    4-Hydroxy-7-methoxycoumarinRAW264.7Reduced NO and PGE2 production; decreased phosphorylation of ERK1/2 and JNK. nih.gov
    7,8-Dihydroxy-4-methylcoumarin derivativesRAW264.7Downregulation of NO, PGE2, iNOS, and COX-2; inhibition of MAPK and NF-κB pathways. researchgate.net

    Enzyme Inhibition Profiles

    The ability of a compound to inhibit specific enzymes is a common mechanism of drug action. The 4-phenylcoumarin scaffold has been explored for its potential to inhibit a variety of enzymes.

    For instance, a series of new 4-phenylcoumarin derivatives were found to be potent inhibitors of hepatitis A virus (HAV) 3C protease, a key enzyme in the viral life cycle oaepublish.com. Some of these derivatives also showed inhibitory activity against the structurally related human rhinovirus (HRV) 3C protease oaepublish.com.

    In another study, 7-substituted-4-imidazolylmethyl coumarins were identified as potent and selective inhibitors of steroid-11β-hydroxylase (CYP11B1), an enzyme involved in cortisol biosynthesis nih.gov. This highlights the potential of the coumarin scaffold in developing treatments for conditions associated with high cortisol levels. Furthermore, 6,7-dihydroxy-4-phenylcoumarin has been reported as an inhibitor of aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications nih.gov.

    Modulation of ATP-Dependent Efflux Pumps (e.g., P-glycoprotein, Breast Cancer Resistance Protein (BCRP/ABCG2))

    A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), which is often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy.

    Flavonoids and related compounds, including coumarins, have been investigated for their ability to modulate the activity of these efflux pumps. Some flavonoid derivatives have been shown to inhibit P-gp activity, thereby increasing the intracellular concentration of co-administered anticancer drugs bauerhartzlab.org. This chemosensitizing effect can help to overcome MDR.

    While direct evidence for this compound is not available, the general class of flavonoids and coumarins has shown promise in modulating P-gp and BCRP. For example, some chalcone (B49325) derivatives, which are biosynthetic precursors to flavonoids, have been identified as dual inhibitors of P-gp and BCRP oaepublish.com. The ability to inhibit both of these major efflux pumps is a particularly attractive feature for a potential MDR modulator nih.govmdpi.com. The modulation of these transporters can be a complex process, with some compounds acting as inhibitors and others as substrates, and the length of alkoxy chains can influence these interactions nih.govuni-duesseldorf.de.

    Table 5: Enzyme and Efflux Pump Modulation by Selected Coumarin and Flavonoid Analogues

    Compound/Analogue ClassTargetKey FindingsReference
    4-Phenylcoumarin derivativesHAV 3C ProteaseSignificant inhibition. oaepublish.com
    7-Substituted-4-imidazolylmethyl coumarinsSteroid-11β-hydroxylase (CYP11B1)Potent and selective inhibition. nih.gov
    6,7-Dihydroxy-4-phenylcoumarinAldose Reductase 2 (ALR2)Inhibition of enzyme activity. nih.gov
    Flavonoid derivativesP-glycoprotein (P-gp)Inhibition of P-gp activity. bauerhartzlab.org
    Chalcone derivativesP-gp and BCRPDual inhibition of efflux pumps. oaepublish.com

    Monoamine Oxidase B (MAO-B) Inhibition

    Monoamine oxidase B (MAO-B) is a significant enzyme target in the development of therapies for neurodegenerative conditions. While a wide array of coumarin derivatives have been investigated for their MAO-B inhibitory potential, the specific substitution pattern of the coumarin nucleus is a critical determinant of both potency and selectivity.

    Research into the structure-activity relationships (SAR) of phenylcoumarins has revealed distinct effects based on the position of the phenyl substituent. Studies indicate that a phenyl group at the C-4 position of the coumarin scaffold generally favors inhibition of the MAO-A isoform, whereas a phenyl group at the C-3 position significantly enhances inhibitory activity and selectivity for MAO-B. scienceopen.comscienceopen.com For instance, some 3-phenylcoumarin (B1362560) derivatives have demonstrated potent and selective MAO-B inhibition with IC50 values in the nanomolar and even picomolar range. nih.govscispace.commdpi.com

    Conversely, 4-phenylcoumarins are typically less effective as MAO-B inhibitors. scienceopen.comscienceopen.com Although the 7-alkoxy substitution, such as the pentyloxy group in the subject compound, is a feature present in some biologically active coumarins, including certain MAO inhibitors, the 4-phenyl structural motif is considered less optimal for potent and selective MAO-B inhibition. nih.gov For example, a study on 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones reported nanomolar inhibitory activity against human MAO-B, highlighting the role of the 7-benzyloxy moiety in this different scaffold. nih.gov

    Table 1: Structure-Activity Relationship of Phenylcoumarins as MAO Inhibitors

    Coumarin Scaffold Primary Target Potency Range
    3-Phenylcoumarin MAO-B High (Nanomolar to Picomolar IC50) nih.govmdpi.com

    This table summarizes general findings from structure-activity relationship studies and does not represent specific data for this compound.

    Insecticidal Properties

    Coumarin and its derivatives are a class of natural compounds known to exhibit a range of biological activities, including insecticidal effects against various pests. nih.gov Natural coumarins have been shown to be toxic to insects such as Spodoptera litura by affecting detoxification enzymes and metabolism. nih.gov The broad insecticidal potential of the coumarin scaffold has prompted research into numerous derivatives as potential lead compounds for new pesticides. nih.govresearchgate.net

    Antioxidant Activities

    The antioxidant properties of coumarin derivatives are heavily influenced by their substitution patterns, particularly by the presence and position of hydroxyl groups. These groups can donate a hydrogen atom to neutralize free radicals, thus conferring radical-scavenging activity.

    Studies have consistently shown that a free hydroxyl group on the coumarin nucleus is crucial for antioxidant effects. researchgate.net Specifically, the presence of a hydroxyl group at the C-7 position enhances antioxidant capacity compared to the unsubstituted coumarin parent molecule. nih.gov For example, 7-hydroxycoumarin demonstrates significantly better peroxide scavenging activity than coumarin itself. nih.gov The most potent antioxidant activities are often observed in coumarins possessing multiple hydroxyl groups, such as those with dihydroxy substitutions at the C-6, C-7, or C-7, C-8 positions. researchgate.net In contrast, derivatives with a single hydroxyl group at position 7 have been reported to exhibit very low antioxidant effectiveness. researchgate.net

    In this compound, the hydroxyl group at the 7-position is replaced by a pentyloxy group. This ether linkage blocks the hydrogen-donating ability that is fundamental to the primary radical-scavenging mechanism of phenolic compounds. Consequently, the direct antioxidant activity of this compound is expected to be significantly lower than its 7-hydroxy counterpart. While some complex 7-alkoxy coumarin derivatives have shown moderate antioxidant activity in specific assays, they are generally weaker than standard antioxidants like Butylated Hydroxytoluene (BHT). nih.gov

    Table 3: Structure-Activity Relationship of Coumarins as Antioxidants

    Substitution at C-7 Expected Radical Scavenging Activity Rationale
    -H (unsubstituted) Very Low Lack of hydrogen-donating group.
    -OH (hydroxyl) Low to Moderate Capable of hydrogen atom donation. researchgate.netnih.gov
    -OR (alkoxy) Very Low Ether linkage prevents hydrogen donation.

    This table summarizes general findings on the antioxidant properties of coumarins based on their structure. It infers the likely activity of the subject compound based on established chemical principles.

    Structure Activity Relationship Sar Analyses of 7 Pentyloxy 4 Phenyl 2h Chromen 2 One and Its Derivatives

    Influence of the Pentyloxy Substitution at the C-7 Position on Biological Activity

    The substitution at the C-7 position of the coumarin (B35378) scaffold is a critical determinant of biological activity. The presence of an alkoxy group, such as the pentyloxy group in 7-(pentyloxy)-4-phenyl-2H-chromen-2-one, significantly modulates the molecule's properties.

    Studies on various coumarin derivatives have demonstrated that substitutions at the 7-position are particularly beneficial for monoamine oxidase B (MAO-B) inhibition and selectivity. nih.gov For instance, the introduction of a phenylethyloxy moiety at this position has been shown to impart superior general activity. nih.gov The nature of the substituent at C-7 can direct the selectivity of the coumarin derivative towards different biological targets. For example, structural modifications at position 7 can determine whether a compound exhibits neuronal enzyme inhibitory activity or antimycobacterial effects. nih.gov

    The length of the alkyl chain in the alkoxy group also plays a crucial role. In a series of 6-alkoxydirchromones, higher homologues, which would be structurally related to C-7 alkoxy coumarins, exhibited progressively emerging antifungal activity. nih.govresearchgate.netacs.org This suggests that the lipophilicity conferred by the pentyloxy chain in this compound could be a key factor in its biological profile, potentially facilitating its passage through cellular membranes. Research on O-prenylated coumarins has similarly found that the cytotoxic properties are dependent on the length of the prenyl chain, which increases the molecule's lipophilicity. nih.gov

    Table 1: Influence of C-7 Substitution on Biological Activity of Coumarin Derivatives

    Coumarin Derivative Type C-7 Substituent Observed Biological Effect Reference
    3,7-substituted coumarins Phenylethyloxy Superior general activity, potent and selective MAO-B inhibition nih.gov
    4,7-substituted coumarins Various Directs selectivity towards neuronal enzyme inhibition or antimycobacterial activity nih.gov
    6-alkoxydirchromones (related structure) Higher alkoxy homologues Progressively emerging antifungal activity nih.govresearchgate.netacs.org
    O-prenylated coumarins Prenyl chain Cytotoxicity dependent on chain length and lipophilicity nih.gov

    Role of Ether Linkage at C-7 in Potentiating Bioactivity

    The ether linkage at the C-7 position is a common feature in many biologically active coumarins. This linkage connects the coumarin core to various substituents, and its presence is often crucial for potentiating bioactivity. In the case of this compound, the ether bond links the pentyloxy group to the chromen-2-one nucleus.

    The binding poses of established coumarin-based inhibitors have shown that phenyl rings attached via ether bonds to the C-7 position are a key structural feature for interaction with biological targets like MAO-B. researchgate.net The flexibility and rotational freedom of the ether linkage can allow the substituent to adopt an optimal conformation within the binding site of a target protein, thereby enhancing the inhibitory activity.

    Impact of the Phenyl Substitution at the C-4 Position on Pharmacological Profiles

    The presence of a phenyl group at the C-4 position of the chromen-2-one core is a defining feature of this compound and significantly influences its pharmacological properties. This substitution creates a class of compounds known as 4-phenylcoumarins, which are known for a wide range of biological activities.

    The orientation and substitution pattern of this phenyl ring are critical. For instance, in a series of coumarin-based DPP-IV inhibitors, an unsubstituted phenyl ring at the aryl position was found to increase activity, while substitutions on this ring resulted in decreased activity. mdpi.com This suggests that the unsubstituted phenyl group in this compound may be optimal for certain biological interactions.

    Furthermore, studies on 3-phenylcoumarins, which are structurally related to 4-phenylcoumarins, have shown that the position of the phenyl group is crucial. For some activities, substitution at the 3-position of the coumarin offers better results than at the 4-position. nih.gov However, for other targets, the 4-phenyl substitution is preferred. For example, in a series of hMAO-B inhibitors, it was inferred that the binding site may prefer small-sized substituents at the C-4 position of the coumarin nucleus. nih.gov

    The planar nature of the bicyclic coumarin ring, combined with the three-dimensional orientation of the C-4 phenyl group, facilitates interactions with biomacromolecules like DNA, making these compounds attractive for the development of intercalating agents. frontiersin.org

    Effect of Substitutions on the Chromen-2-one Core

    The chromen-2-one (coumarin) core is a versatile scaffold, and its biological activity can be finely tuned by various substitutions. researchgate.netresearchgate.net The inherent properties of the benzopyrone structure, with its electron-rich aromatic ring and α,β-unsaturated lactone, make it amenable to chemical modifications that can lead to a diverse range of biological effects. researchgate.net

    The nature, position, and bulkiness of substituents on the chromen-2-one core have been shown to modulate activities such as cytotoxicity and antibacterial effects. acs.org For example, the introduction of hydroxyl and cyanide substituents can diminish cytotoxicity, while the latter may enhance antibacterial activity. nih.govresearchgate.netacs.org This highlights the principle that even small changes to the core structure can lead to significant shifts in the pharmacological profile.

    The reactivity of the C-3 and C-4 positions of the coumarin system allows for selective modifications, enabling the introduction of various functional groups to enhance medicinal properties. frontiersin.org For instance, substitutions at the C-3 position are often explored to improve neuroactivity and other pharmacological properties. researchgate.net

    Role of Linker Chain Lengths and Chemical Moieties in Biological Potency

    In many coumarin derivatives, a linker chain connects a substituent to the core structure. The length and chemical nature of this linker are critical for biological potency. In this compound, the pentyloxy group itself can be considered a short linker.

    Studies on coumarin derivatives with more extended linkers have provided valuable insights. For example, in a series of 5- and 7-hydroxycoumarin derivatives targeting the 5-HT1A serotonin (B10506) receptor, a five-carbon linker was found to be most beneficial for antagonistic activity. mdpi.com This was a consistent trend across different coumarin starting materials. mdpi.com In contrast, derivatives with a shorter, two-carbon linker in the same study acted as weak partial agonists. mdpi.com

    Table 2: Impact of Linker Chain Length and Terminal Moiety on Biological Activity

    Coumarin Series Linker Length Terminal Moiety Observed Effect Reference
    5- and 7-hydroxycoumarin derivatives Five-carbon Arylpiperazine High 5-HT1A antagonistic activity mdpi.com
    5- and 7-hydroxycoumarin derivatives Two-carbon Arylpiperazine Weak partial agonism at 5-HT1A receptor mdpi.com
    7-hydroxy-4-phenylchromen-2-one derivatives Methoxy 1,2,4-triazole Potent cytotoxic activity nih.gov
    7-hydroxy-4-phenylchromen-2-one derivatives Methoxy 4-chlorophenyl-1,2,4-triazole Best cytotoxic activity in the series nih.gov

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of chemical compounds based on their molecular structures. brieflands.com This method establishes a mathematical relationship between the chemical structure, represented by molecular descriptors, and the biological activity. brieflands.com QSAR models are valuable tools for understanding the mechanisms of action, predicting the activity of new compounds, and prioritizing them for synthesis and experimental testing. semanticscholar.orgnih.gov

    For coumarin derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities. For instance, a QSAR study on thiazolidine-4-one derivatives, another class of heterocyclic compounds, identified key molecular descriptors such as polarizability, electronegativity, and surface area contributions as being positively correlated with antitubercular activity. nih.gov

    The development of a robust QSAR model requires a dataset of compounds with known activities and the calculation of a wide range of molecular descriptors. nih.gov Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are then used to build the predictive model. brieflands.com A well-validated QSAR model can provide predictive insights into how modifications to the structure of this compound, such as altering the length of the pentyloxy chain or substituting the phenyl ring, would likely affect its biological potency. The goal of QSAR is to create a transparent and reproducible algorithm that can generate predictions of an endpoint from chemical structure information. semanticscholar.org

    Computational Chemistry and Molecular Modeling Approaches for 7 Pentyloxy 4 Phenyl 2h Chromen 2 One

    Molecular Docking Studies for Ligand-Receptor Interaction Prediction

    Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

    A thorough review of published research indicates that no specific molecular docking studies have been conducted to identify the potential molecular targets or binding sites for 7-(pentyloxy)-4-phenyl-2H-chromen-2-one. While research on other coumarin (B35378) derivatives has identified a range of potential targets, including enzymes and receptors involved in cancer, inflammation, and central nervous system disorders, these findings cannot be directly extrapolated to this compound due to the unique structural contributions of the pentyloxy and phenyl substituents.

    Consequently, without molecular docking studies, the binding modes and affinities of this compound with any potential biological targets remain unelucidated. The specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that would govern its binding are currently unknown.

    Molecular Dynamics Simulations for Conformational Analysis and Stability

    Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide valuable information about the conformational flexibility of a ligand and the stability of a ligand-receptor complex.

    In Silico Mechanistic Insights into Biological Actions

    In the absence of molecular docking and molecular dynamics simulation data, no in silico-derived mechanistic insights into the biological actions of this compound are available. The potential pathways and molecular mechanisms through which this compound might exert any biological effects are yet to be explored through computational methods.

    Future Research Directions and Therapeutic Prospects

    Rational Design and Synthesis of Novel 7-(pentyloxy)-4-phenyl-2H-chromen-2-one Analogues with Enhanced Potency and Selectivity

    The future development of this compound as a therapeutic agent hinges on the rational design and synthesis of new analogues with improved biological activity and target selectivity. This can be achieved by leveraging established medicinal chemistry strategies that have proven successful for the broader coumarin (B35378) class.

    One promising approach involves the modification of the 7-pentyloxy group. While the five-carbon chain provides significant lipophilicity, varying its length or introducing terminal functional groups (e.g., arylpiperazinyl moieties) could modulate receptor binding and pharmacokinetic properties. Research on related 5- and 7-hydroxycoumarin derivatives has shown that the linker length is critical for affinity at specific targets, such as the 5-HT1A serotonin (B10506) receptor. mdpi.com For instance, derivatives with a five-carbon linker attached to an arylpiperazine group were found to be particularly promising. mdpi.com

    Another fruitful strategy is the creation of hybrid molecules, where the this compound scaffold is chemically linked to another pharmacophore to achieve synergistic or multi-target effects. The synthesis of coumarin-chalcone hybrids, for example, has been explored for developing new central nervous system agents. nih.gov Similarly, attaching heterocyclic moieties like triazoles to the coumarin core via the 7-position has yielded potent cytotoxic agents against cancer cell lines. nih.gov The synthesis of such analogues often starts from the 7-hydroxy-4-phenylchromen-2-one precursor, which can be alkylated to introduce a linker for subsequent conjugation with other molecular fragments using techniques like click chemistry. nih.gov

    Modifications at other positions of the chromen-2-one ring also warrant exploration. Structure-activity relationship (SAR) studies on related 4-substituted-6,7-dihydroxycoumarins revealed that introducing a hydrophobic, electron-withdrawing group like a trifluoromethyl group at the C-4 position significantly enhanced inhibitory activity against the anti-apoptotic protein Mcl-1. nih.gov Applying similar substitutions to the 4-phenyl ring of the target compound could fine-tune its electronic properties and steric profile to optimize interactions with biological targets.

    Exploration of Novel Pharmacological Targets and Mechanisms of Action

    Identifying the precise molecular targets and understanding the mechanisms of action of this compound and its future analogues is crucial for their therapeutic development. Research on structurally similar coumarins provides a roadmap for potential targets.

    Anti-inflammatory Pathways: Many flavonoid and coumarin derivatives exhibit potent anti-inflammatory properties. Studies on novel 2-phenyl-4H-chromen-4-one derivatives have shown that they can suppress the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α. nih.gov The underlying mechanism for some of these compounds involves the inhibition of the TLR4/MAPK signaling pathway. nih.gov Furthermore, computational docking studies on the related compound 4-(phenylselanyl)-2H-chromen-2-one have indicated a high binding affinity for several proteins implicated in pain and inflammation, including p38 MAP kinase, Janus kinase 2 (JAK2), and nuclear factor-kappa β (NF-κB). nih.gov These pathways represent high-priority targets for investigation.

    Anticancer Mechanisms: The 4-phenylcoumarin (B95950) scaffold is present in numerous compounds with anticancer activity. A key mechanism for some derivatives is the induction of apoptosis (programmed cell death). For example, 7-hydroxy-4-phenylchromen-2-one analogues linked to a triazole moiety have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in human cancer cells. nih.gov Another critical target in oncology is the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family that is often overexpressed in cancers and contributes to drug resistance. nih.gov Specific 6,7-dihydroxy-4-phenylcoumarin derivatives have been identified as potent Mcl-1 inhibitors, suggesting that this could be a viable target for analogues of this compound. nih.gov

    Antimicrobial and Other Targets: Coumarin derivatives linked with piperazine (B1678402) have demonstrated antimicrobial activity, with molecular docking studies suggesting that they may target microbial oxidoreductase enzymes. researchgate.net Additionally, related coumarin structures have been investigated as 5-HT1A serotonin receptor antagonists, indicating a potential role in treating central nervous system disorders. mdpi.com A systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels is warranted to uncover novel and unexpected therapeutic opportunities.

    Integration of Advanced In Vitro Biological Systems for Comprehensive Evaluation

    To thoroughly characterize the biological activity of this compound and its rationally designed analogues, a suite of advanced in vitro systems must be employed. These assays provide critical data on potency, selectivity, and mechanism of action before advancing to more complex models.

    For anticancer potential, initial evaluation typically involves cytotoxicity screening against a panel of diverse human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-yl)-diphenyl tetrazolium bromide) assay is a standard method to assess cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) of the compounds. nih.gov To delve deeper into the mechanism, flow cytometry can be used to analyze the cell cycle distribution and quantify apoptosis induction. nih.gov

    To assess specific molecular interactions, target-based assays are indispensable. For example, a fluorescence polarization-based binding assay is a powerful tool to quantify the inhibitory activity of compounds against specific protein targets like Mcl-1, providing key data such as the inhibition constant (Kᵢ). nih.gov

    For evaluating anti-inflammatory activity, cell-based models are highly relevant. Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells are commonly used to screen for inhibitors of nitric oxide (NO) production, a key inflammatory mediator. nih.gov The Griess reagent assay provides a straightforward method for this quantification. drugbank.com Further analysis can measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 using enzyme-linked immunosorbent assays (ELISA).

    The following table summarizes key in vitro assays applicable for the evaluation of this compound analogues based on research into related compounds.

    Assay TypePurposeExample Application for CoumarinsReference
    MTT AssayMeasures cell viability and cytotoxicityScreening against human cancer cell lines (AGS, HeLa, etc.) nih.gov
    Flow CytometryAnalyzes cell cycle progression and apoptosisDetecting G2/M phase arrest and apoptosis induction nih.gov
    Fluorescence PolarizationQuantifies binding affinity to a specific protein targetMeasuring the Kᵢ of coumarin derivatives for the Mcl-1 protein nih.gov
    Griess Reagent AssayMeasures nitric oxide (NO) productionEvaluating anti-inflammatory potential in LPS-stimulated macrophages drugbank.com
    ELISAQuantifies protein levels (e.g., cytokines)Measuring inhibition of TNF-α and IL-6 production nih.gov

    Development of Structure-Guided Drug Design Strategies for Lead Optimization

    Optimizing a lead compound requires a deep understanding of its structure-activity relationship (SAR). Structure-guided drug design, which integrates computational modeling with empirical testing, is a powerful strategy to accelerate the optimization of this compound analogues.

    Molecular docking is a key computational tool that predicts how a ligand binds to the active site of a target protein. This technique has been successfully applied to coumarin derivatives to rationalize their observed biological activities. For instance, docking studies of antimicrobial coumarins into the active site of oxidoreductase enzymes helped to explain their potency. researchgate.net Similarly, docking simulations of 4-(phenylselanyl)-2H-chromen-2-one against various pain-related proteins provided insights into its multi-target potential. nih.gov By building a homology model of a putative target or using an existing crystal structure, researchers can predict the binding mode of this compound and design modifications to enhance key interactions, such as hydrogen bonds or hydrophobic contacts.

    Systematic SAR studies are essential for this process. This involves synthesizing libraries of related compounds where specific parts of the molecule are varied one at a time and evaluating their biological activity. A study on Mcl-1 inhibitors based on the 6,7-dihydroxycoumarin scaffold provides an excellent example. nih.gov Researchers found that:

    The catechol (dihydroxy) group was essential for activity.

    A hydrophobic, electron-withdrawing group at the C-4 position enhanced potency.

    A hydrophilic group at the C-4 position was detrimental. nih.gov

    This systematic approach allows for the development of a predictive SAR model that can guide the design of new, more potent compounds. For this compound, SAR campaigns should focus on modifying the pentyloxy chain, substituting the 4-phenyl ring, and exploring different functional groups on the chromen-2-one core to build a comprehensive understanding of the structural requirements for optimal activity at a chosen pharmacological target.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 7-(pentyloxy)-4-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?

    • Methodological Answer : The compound can be synthesized via a one-pot reaction using substituted phenols and ethyl phenylpropiolate in the presence of FeCl₃ as a catalyst and THF as the solvent. Key optimization strategies include adjusting catalyst loading (e.g., 10–20 mol% FeCl₃), solvent polarity, and reaction temperature (80–100°C). Post-reaction purification via column chromatography with ethyl acetate/hexane gradients improves yield. For derivatives, hydrogen peroxide in ethanol with NaOH may be used for hydroxylation .

    Q. What spectroscopic techniques are essential for confirming the structure of this compound?

    • Methodological Answer :

    • NMR : ¹H and ¹³C NMR confirm substituent positions and aryl/alkyl group integration.
    • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 324.14).
    • X-ray Crystallography : Resolves crystal packing and bond angles for ambiguous cases .

    Q. How does the choice of catalyst influence the synthesis efficiency of 7-alkoxychromenones?

    • Methodological Answer : Lewis acids like FeCl₃ enhance electrophilic aromatic substitution in phenolic precursors, improving regioselectivity. Alternative catalysts (e.g., AlCl₃ or ZnCl₂) may reduce side reactions but require solvent compatibility tests. Catalyst recycling studies (e.g., FeCl₃ reuse in THF) can optimize cost-effectiveness .

    Q. What are the critical parameters to control during the purification of this compound?

    • Methodological Answer : Key parameters include:

    • Solvent Selection : Use non-polar solvents (hexane) for recrystallization to remove hydrophobic impurities.
    • Column Chromatography : Optimize mobile phase gradients (e.g., 10–30% ethyl acetate in hexane) based on TLC Rf values.
    • Temperature : Maintain low temperatures during extraction to prevent decomposition .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectroscopic data when characterizing substituted chromenone derivatives?

    • Methodological Answer : Combine multiple techniques:

    • X-ray Diffraction : Resolves positional isomerism (e.g., para vs. meta substitution).
    • 2D NMR (COSY, HSQC) : Clarifies proton-proton coupling and carbon-proton correlations.
    • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

    Q. What methodological approaches are recommended for evaluating the biological activities of chromenone derivatives, and how can assay models be selected?

    • Methodological Answer :

    • Antioxidant Assays : DPPH radical scavenging or FRAP tests quantify electron-donating capacity.
    • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) require substrate-specific probes.
    • Model Selection : Prioritize assays based on substituent effects (e.g., methoxy groups for antioxidant studies) .

    Q. What strategies can be employed to analyze structure-activity relationships (SAR) in chromenone derivatives with varying substituents?

    • Methodological Answer :

    • Systematic Substitution : Synthesize analogs with electron-withdrawing (e.g., -Cl, -NO₂) or donating (-OCH₃, -OH) groups at positions 4, 7, or 8.
    • QSAR Modeling : Use Molinspiration or Schrödinger suites to correlate logP, polar surface area, and bioactivity.
    • Cluster Analysis : Group compounds by activity profiles (e.g., cytotoxic vs. anti-inflammatory) using PCA .

    Q. How can researchers address challenges in crystallizing chromenone derivatives for X-ray diffraction studies?

    • Methodological Answer :

    • Solvent Optimization : Test mixed solvents (e.g., DCM/hexane) for slow evaporation.
    • Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
    • Temperature Gradients : Gradual cooling (0.5°C/hour) minimizes disorder in the crystal lattice .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.